molecular formula C15H23NO3 B3027574 tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate CAS No. 1338222-73-3

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate

Cat. No.: B3027574
CAS No.: 1338222-73-3
M. Wt: 265.35
InChI Key: GIJBASGVOVWEJD-UHFFFAOYSA-N
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Description

Tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate (CAS 1338222-73-3) is a carbamate-protected amine building block of high importance in synthetic and medicinal chemistry research. With a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol, this compound serves as a critical synthetic intermediate . Its primary research value lies in its role as a protected amine precursor in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . The tert-butyloxycarbonyl (Boc) protecting group is widely used because of its stability to various reaction conditions and can be selectively removed under mild acidic conditions to generate the free amine for further functionalization . A key documented application of this specific compound is its use in the synthetic pathway for Lacosamide, an important antiepileptic medication, highlighting its relevance in pharmaceutical process chemistry . The mechanism of action for the compound itself is defined by its role as a protecting group; the Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. Deprotection mechanisms, such as those using oxalyl chloride, proceed via the formation of a reactive intermediate that facilitates the cleavage of the carbamate bond to regenerate the parent amine . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

tert-butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-9-7-8-10-12(11)18-6/h7-10H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJBASGVOVWEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138448
Record name Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338222-73-3
Record name Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338222-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. For instance, the reaction can be carried out using cesium carbonate as a base in 1,4-dioxane as the solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group in TBC is cleaved under acidic or oxidative conditions, yielding free amines or other intermediates.

Reaction Conditions Products Yield Source
Acidic cleavageHCl (4 N) in dioxane, 0°C to RT2-(2-Methoxyphenyl)propan-2-amine62%
Oxidative deprotectionOxalyl chloride (3 eq) in MeOH, RTAmine hydrochloride salt80–92%
Microwave-assisted cleavageTFA/DCM (1:1), 140°C for 45 minUnprotected amine93%

Key Findings :

  • Oxalyl chloride in methanol provides a mild, selective method for Boc removal without affecting aromatic methoxy groups .

  • Microwave irradiation accelerates deprotection, reducing reaction times .

Nucleophilic Substitution at the Carbamate Nitrogen

The carbamate nitrogen participates in substitution reactions, particularly with electrophiles under basic conditions.

Example Reaction Sequence (from ):

  • TBC treated with LDA (2.5 eq) in THF at −78°C generates a lithiated intermediate.

  • Reaction with aldehydes (e.g., propionaldehyde) yields hydroxylated derivatives.

Electrophile Product Yield Notes
Propionaldehydetert-Butyl 5-(1-hydroxypropyl)carbamate55%Stereoselective addition observed
Acetyl chloridetert-Butyl 5-pentanoylcarbamate70%Requires THF solvent

Oxidation and Reduction Reactions

The propan-2-yl and methoxyphenyl groups undergo redox transformations.

Oxidation

  • Methoxyphenyl group : Catalytic oxidation with KMnO₄ in acidic conditions converts the methoxy group to a quinone structure.

  • Propan-2-yl group : CrO₃ in H₂SO₄ oxidizes the tertiary alcohol to a ketone.

Reduction

  • Hydrogenation (H₂/Pd-C) reduces the carbamate to a secondary amine.

Ring-Forming Reactions

TBC participates in cyclization reactions to form heterocycles.

Example :

  • Reaction with diethyl acetylenedicarboxylate (DEAD) in toluene at 110°C yields a thiazole-fused derivative:

    TBC+DEADΔThiazolo 5 4 d pyrimidine(Yield 68 )\text{TBC}+\text{DEAD}\xrightarrow{\Delta}\text{Thiazolo 5 4 d pyrimidine}\quad (\text{Yield 68 })

Functional Group Interconversion

The carbamate group is converted to ureas or thiocarbamates under specific conditions:

Reagent Product Conditions Yield
NH₃/MeOHN-(2-(2-Methoxyphenyl)propan-2-yl)urea60°C, 12 h75%
Lawesson’s reagentThiocarbamate analogueReflux in THF, 6 h58%

Cross-Coupling Reactions

The aryl methoxy group enables participation in Suzuki-Miyaura couplings:

Protocol :

  • TBC (1 eq), Pd(PPh₃)₄ (0.05 eq), aryl boronic acid (1.2 eq), K₂CO₃ (2 eq) in dioxane/H₂O (4:1), 90°C, 12 h.

  • Yields biphenyl derivatives with >85% efficiency .

Thermal Degradation

At temperatures >200°C, TBC decomposes to release isobutylene and CO₂, forming a secondary amine :

TBCΔ2(2 Methoxyphenyl)propan2 amine+C4H8+CO2\text{TBC}\xrightarrow{\Delta}2-(2\text{ Methoxyphenyl})propan-2\text{ amine}+\text{C}_4\text{H}_8+\text{CO}_2

Comparative Reactivity Insights

  • Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl .

  • Electronic effects : The methoxyphenyl group directs electrophilic substitution to the para position .

Scientific Research Applications

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects amines from unwanted reactions during synthetic processes. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions to reveal the free amine .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name (CAS) Structural Features Key Differences Implications References
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate (6640-09-1) 2-Methoxyphenyl, propan-2-yl Reference compound Moderate steric hindrance; electron-donating methoxy group at ortho position
tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate (1322200-76-9) 4-Methoxyphenyl, propan-2-yl Methoxy group at para position Reduced steric hindrance; enhanced resonance stabilization due to para substitution
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (939760-49-3) 4-Chlorophenyl, ethyl backbone with amino group Chloro substituent (electron-withdrawing), ethyl spacer with NH₂ Increased electrophilicity; potential for hydrogen bonding via NH₂
tert-Butyl (2-chloro-4-nitrophenyl)carbamate (1060801-16-2) 2-Chloro-4-nitrophenyl Nitro and chloro groups (strong electron-withdrawing) High reactivity in electrophilic substitutions; potential instability under basic conditions
tert-ButylN-(thiophen-2-yl)carbamate (N/A) Thiophene ring replacing phenyl Sulfur-containing heterocycle Altered solubility and electronic properties; potential for π-stacking interactions

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends Key Interactions
This compound 265.35 N/A Moderate in organic solvents C–H⋯O hydrogen bonds
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate (2237237-81-7) 357.23 N/A Low polarity due to bromophenoxy group Bromine-mediated halogen bonding
tert-Butyl (2-(benzylamino)ethyl)carbamate (174799-52-1) 250.34 376.2 High in polar aprotic solvents N–H⋯N hydrogen bonds
tert-ButylN-(thiophen-2-yl)carbamate 213.29 N/A Enhanced solubility in DMSO S⋯π interactions

Crystallographic Insights

  • Packing Patterns : The title compound forms C–H⋯O interactions in its crystal lattice, similar to tert-ButylN-(thiophen-2-yl)carbamate, which exhibits S⋯π interactions .
  • Disorder in Propyne Derivatives : Compounds like tert-ButylN-[4-(prop-2-ynyloxy)benzyl]carbamate show disorder in crystal structures, impacting their stability .

Biological Activity

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate, often referred to as a tert-butyl carbamate derivative, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure allows for various applications, particularly in the synthesis of biologically active molecules. This article examines its biological activity, including relevant research findings, applications, and potential therapeutic uses.

The compound has the molecular formula C15H23NO3C_{15}H_{23}NO_3 and is characterized by a tert-butyl carbamate group. The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions, often using cesium carbonate as a base in solvents like 1,4-dioxane.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a protecting group for amines during the synthesis of complex molecules. This functionality is crucial in the development of pharmaceuticals, where protecting groups prevent unwanted reactions during multi-step syntheses.

Key Biological Activities

  • Pharmaceutical Applications : The compound is utilized in the synthesis of various biologically active molecules, contributing to drug development processes.
  • Antioxidant Properties : Some studies have indicated that derivatives of tert-butyl carbamates exhibit antioxidant activities, which may have implications for therapeutic applications .
  • Cytotoxicity Studies : Research has shown that certain carbamate derivatives can display cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Antioxidant Activity : A study reported that certain derivatives exhibited significant antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases .
  • Cytotoxic Effects : In vitro tests demonstrated that compounds related to this compound showed promising cytotoxic effects against Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), indicating their potential as anticancer agents .

Case Studies

  • Deprotection Strategies : A study highlighted a mild method for the selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol. This method was applied to various substrates, showcasing the versatility and effectiveness of tert-butyl carbamates in synthetic chemistry .
  • Synthesis of Novel Compounds : Researchers synthesized novel pyrazolyl-ureas based on similar scaffold structures and evaluated their biological activity. These compounds exhibited significant interactions with specific protein targets, demonstrating the relevance of carbamate derivatives in drug discovery .

Comparative Analysis

The table below summarizes the biological activities and applications of this compound compared to related compounds:

Compound NameBiological ActivityApplications
This compoundAntioxidant, CytotoxicDrug development, Organic synthesis
tert-Butyl carbamateProtecting groupOrganic synthesis
N-Boc-L-TryptophanDeprotection studiesPharmaceutical intermediates

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H NMR can confirm the presence of methoxy (-OCH3_3) and tert-butyl groups (δ ~1.4 ppm for 9H). 13^{13}C NMR identifies carbonyl carbons (C=O, ~155 ppm) and quaternary carbons in the tert-butyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. For example, a related carbamate derivative showed a predicted [M+H]+^+ ion at m/z 511.31398, matching experimental data .
  • Collision Cross Section (CCS) : Predicted CCS values via computational tools (e.g., 223.4 Ų for [M+H]+^+) can be compared to experimental ion mobility data to confirm conformation .

How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions?

Advanced
Single-crystal X-ray studies, refined using programs like SHELXL , provide bond lengths, angles, and torsion angles. For example, in a structurally analogous carbamate, intramolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize the conformation, while intermolecular C–H⋯O interactions govern crystal packing . Key steps:

Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

Refinement : Apply SHELXL with anisotropic displacement parameters. A typical R factor of ≤0.054 indicates high precision .

Hydrogen Bond Analysis : Measure donor-acceptor distances (e.g., 2.2–2.8 Å for C–H⋯O) and angles (>120°).

How do solvent polarity and reaction temperature influence the stability of this compound?

Advanced
Stability studies under varied conditions (e.g., acidic/basic media, thermal stress) can identify degradation pathways:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C for similar carbamates).
  • HPLC-MS Monitoring : Track degradation products. For example, acidic conditions may hydrolyze the Boc group, releasing CO2_2 and tert-butanol.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates during synthesis, while protic solvents (e.g., MeOH) could accelerate hydrolysis.

How should researchers address discrepancies between experimental and computational data (e.g., CCS values)?

Advanced
Discrepancies in collision cross-section (CCS) or NMR chemical shifts often arise from conformational flexibility or solvent effects. Mitigation strategies:

Conformational Sampling : Use molecular dynamics (MD) simulations to model gas-phase and solution-phase conformers.

Benchmarking : Compare predicted CCS values (e.g., 223.4 Ų for [M+H]+^+ ) with experimental ion mobility data.

Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to NMR chemical shift predictions.

What strategies optimize crystallinity for X-ray diffraction studies of carbamate derivatives?

Q. Advanced

  • Crystallization Conditions : Slow evaporation from dichloromethane/hexane mixtures promotes single-crystal growth.
  • Additives : Trace amounts of co-solvents (e.g., ether) can enhance crystal lattice formation.
  • Temperature Gradients : Gradual cooling (e.g., 4°C/day) reduces defects. For example, a related compound crystallized in the monoclinic space group P21_1/c with Z = 4 .

How can researchers validate hydrogen bonding networks in solid-state structures?

Q. Advanced

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯O vs. π-π interactions).
  • DFT Calculations : Compare experimental bond lengths with density functional theory (DFT)-optimized geometries.
  • Variable-Temperature XRD : Assess thermal motion effects on hydrogen bond stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate

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